N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide
Description
N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide is a complex organic compound featuring a morpholine ring, a pyrrolidine ring, and a cyclopropyl group
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O4/c1-20-7-9-26-12-16(20)18(24)22-6-5-15(11-22)23(14-3-4-14)19(25)17-13-27-10-8-21(17)2/h14-17H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOLUCCIOWWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)N2CCC(C2)N(C3CC3)C(=O)C4COCCN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the morpholine ring through the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The pyrrolidine ring can be introduced through similar cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A related compound with a similar morpholine ring structure.
Indole derivatives: Compounds with similar biological activities and applications.
Uniqueness
N-cyclopropyl-4-methyl-N-[1-(4-methylmorpholine-3-carbonyl)pyrrolidin-3-yl]morpholine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
